An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylbenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3,5-dimethylbenzoic acid (CAS No. 499-06-9), also known as mesitylenic acid or sym-m-xylylic acid.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, dyes, and catalysts.[2][3] This guide consolidates essential data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.
Core Chemical and Physical Properties
3,5-Dimethylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position.[1] This substitution pattern influences its physical properties, such as solubility and melting point, and its reactivity in various chemical syntheses.[1]
The quantitative properties of 3,5-dimethylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [4][5] |
| Appearance | White to off-white or light yellow crystalline powder.[2][3][6] | [2][3][6] |
| Melting Point | 168-172 °C | [3] |
| Boiling Point | ~300 °C (decomposes) | [3] |
| Density | 1.12 g/cm³ | [3] |
| Solubility | Slightly soluble in water; Soluble in methanol (1 g/10 mL), ethanol, ether, and hot benzene.[1][3][6] | [1][3][6] |
| pKa (Acid Dissociation Constant) | 4.08 (Predicted) | [4] |
| Purity (Typical) | ≥99.0% (HPLC) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,5-dimethylbenzoic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are typically run in deuterated chloroform (CDCl₃).[7] The expected signals would correspond to the carboxylic acid proton, the aromatic protons, and the protons of the two methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: Key absorptions include a broad O-H stretch for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and peaks corresponding to C-H and C=C bonds of the aromatic ring.[8][9]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available and can be used to determine the molecular weight and fragmentation pattern.[10]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, purification, and characterization of 3,5-dimethylbenzoic acid.
A common method for the preparation of 3,5-dimethylbenzoic acid involves the oxidation of mesitylene.[11]
Materials:
-
Mesitylene (20 g)
-
30% Nitric Acid (80 g)
-
Sodium Carbonate Solution
-
Dilute Hydrochloric Acid
-
Tin (Sn)
-
Strong Hydrochloric Acid
-
Sodium Hydroxide Solution
-
Ethanol
Procedure:
-
Oxidation: Reflux 20 g of mesitylene with 80 g of 30% nitric acid in a round-bottomed flask for 18 hours in a fume hood.
-
Initial Isolation: After cooling, filter the resulting white residue and wash it with cold water.
-
Purification from Byproducts: Dissolve the residue in a sodium carbonate solution to separate unreacted mesitylene and nitromesitylene. Reprecipitate the mixed acids by acidifying with dilute hydrochloric acid.
-
Reduction of Nitro Byproduct: Filter the precipitate, wash with cold water, and heat it with tin and excess strong hydrochloric acid for 2 hours. This step reduces the nitromesitylenic acid byproduct.
-
Separation of Acids: After cooling, filter the undissolved portion. Dissolve it in dilute sodium hydroxide and reprecipitate the acids from the hot, filtered solution with dilute hydrochloric acid. The precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.
-
Steam Distillation: Filter the mixed acids, wash with cold water, and perform steam distillation. 3,5-Dimethylbenzoic acid is volatile with steam and will be collected in the distillate.
-
Final Purification (Recrystallization): Filter the purified 3,5-dimethylbenzoic acid from the distillate. The entire collected product can be further purified by dissolving it in a sodium hydroxide solution, filtering while hot, reprecipitating with dilute hydrochloric acid, washing with cold water, and finally recrystallizing from ethanol.[11]
Caption: Synthesis and purification workflow for 3,5-dimethylbenzoic acid.
This is a standard procedure to assess the purity of the crystalline product.[12]
Materials:
-
Dry, pulverized sample of 3,5-dimethylbenzoic acid
-
Melting point capillary tube
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a melting point capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Preliminary Measurement (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Measurement: Place the capillary in the melting point apparatus. Heat rapidly to about 20 °C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample should have a sharp melting range (typically 1-2 °C).[12]
The acid dissociation constant (pKa) is a key parameter indicating the strength of an acid. Potentiometric titration is a common method for its determination.[13][14]
Materials:
-
3,5-Dimethylbenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (titrant)
-
Solvent (e.g., water or a mixed solvent system like acetonitrile-water)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of 3,5-dimethylbenzoic acid and dissolve it in a known volume of the chosen solvent.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Fill the burette with the standardized NaOH solution.
-
Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point, recording data points frequently, especially near the equivalence point where the pH changes rapidly.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from this curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the data can be processed using software like Hyperquad to calculate the dissociation constant.[13]
Caption: Workflow for pKa determination via potentiometric titration.
Safety and Handling
3,5-Dimethylbenzoic acid is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from direct sunlight.[3]
This guide provides foundational data and methodologies for professionals working with 3,5-dimethylbenzoic acid. For specific applications, further investigation and optimization of these protocols may be necessary.
References
- 1. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Human Metabolome Database: Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063) [hmdb.ca]
- 5. mahavirsynthesis.com [mahavirsynthesis.com]
- 6. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 7. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]
- 8. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
